(3,3-Dimethylbutan-2-yl)(2-phenylethyl)amine
Overview
Description
(3,3-Dimethylbutan-2-yl)(2-phenylethyl)amine is a versatile chemical compound that has garnered significant attention in various fields of scientific research. This compound is characterized by its unique structure, which combines a 3,3-dimethylbutan-2-yl group with a 2-phenylethylamine moiety. The presence of these functional groups imparts distinct chemical properties, making it valuable for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethylbutan-2-yl)(2-phenylethyl)amine typically involves the reaction of 3,3-dimethylbutan-2-yl halide with 2-phenylethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(3,3-Dimethylbutan-2-yl)(2-phenylethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of bases or catalysts.
Major Products Formed
Oxidation: Formation of ketones, oxides, or carboxylic acids.
Reduction: Formation of primary or secondary amines, alcohols.
Substitution: Formation of substituted amines, amides, or sulfonamides.
Scientific Research Applications
(3,3-Dimethylbutan-2-yl)(2-phenylethyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of (3,3-Dimethylbutan-2-yl)(2-phenylethyl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3,3-Dimethylbutan-2-yl)(1-phenylethyl)amine: Similar structure but with a different substitution pattern on the phenylethyl group.
3,3-Dimethylbutan-2-amine: Lacks the phenylethyl group, resulting in different chemical properties and applications.
2-Phenylethylamine: Lacks the 3,3-dimethylbutan-2-yl group, leading to distinct reactivity and uses.
Uniqueness
(3,3-Dimethylbutan-2-yl)(2-phenylethyl)amine is unique due to the combination of the 3,3-dimethylbutan-2-yl and 2-phenylethylamine groups, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields of research and industry.
Properties
IUPAC Name |
3,3-dimethyl-N-(2-phenylethyl)butan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N/c1-12(14(2,3)4)15-11-10-13-8-6-5-7-9-13/h5-9,12,15H,10-11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXHYHFUBXJFOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NCCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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